N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide
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Overview
Description
N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide is a chemical compound with the molecular formula C14H10Cl3NO2 and a molecular weight of 330.6 g/mol . It is known for its unique structure, which includes a phenyl group, a trichlorophenoxy group, and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 2,4,6-trichlorophenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide
- N-phenyl-2-(2,4-dichlorophenoxy)acetamide
- N-phenyl-2-(2,6-dichlorophenoxy)acetamide
Uniqueness
N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the presence of three chlorine atoms on the phenoxy group, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research .
Properties
CAS No. |
626239-01-8 |
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Molecular Formula |
C14H10Cl3NO2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-9-6-11(16)14(12(17)7-9)20-8-13(19)18-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19) |
InChI Key |
STLINPJTOKHSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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